molecular formula C12H13N3O2 B2959101 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one CAS No. 2097868-57-8

1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one

Cat. No.: B2959101
CAS No.: 2097868-57-8
M. Wt: 231.255
InChI Key: MOWSFKBIHPMHKU-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzylamines.

    Attachment of Imidazolidinone Ring: The imidazolidinone ring is introduced via a condensation reaction between the isoindole derivative and a suitable imidazolidinone precursor under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoindole and imidazolidinone rings, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one can be compared with similar compounds such as:

    1-(2,3-Dihydro-1H-isoindole-2-carbonyl)piperidine: This compound features a piperidine ring instead of an imidazolidinone ring, leading to different chemical and biological properties.

    1-(2,3-Dihydro-1H-isoindole-2-carbonyl)tetrahydropyridine:

The uniqueness of this compound lies in its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(1,3-dihydroisoindole-2-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWSFKBIHPMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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